molecular formula C₂₂H₃₀O₈ B1162852 5-Carboxyhexyl Phthalate

5-Carboxyhexyl Phthalate

Cat. No.: B1162852
M. Wt: 422.47
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxyhexyl Phthalate, scientifically identified as mono-(2-ethyl-5-carboxyhexyl) phthalate (MECPP), is a primary oxidative metabolite of bis(2-ethylhexyl) phthalate (DEHP), a high-molecular-weight phthalate widely used as a plasticizer . This compound is a critical biomarker used in human biomonitoring studies to accurately assess internal exposure to DEHP . After exposure, DEHP is rapidly metabolized in the body; its hydrolysis produces mono-(2-ethylhexyl) phthalate (MEHP), which is subsequently oxidized to form several metabolites, including MECPP . The quantification of MECPP in urine, often using advanced techniques like online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS), is considered a more reliable indicator of DEHP exposure than measuring the primary monoester alone, due to its prevalent formation and excretion . Research into this compound is essential for understanding human exposure to phthalates, which are of significant public health concern due to their documented endocrine-disrupting properties and potential role in childhood obesity and metabolic disorders through mechanisms such as the activation of peroxisome proliferator-activated receptors (PPARs) . Furthermore, studies have shown that genetic polymorphisms in enzymes involved in phase I metabolism, such as CYP2C9, can influence an individual's biotransformation of DEHP into metabolites like MECPP, making it a valuable tool in assessing susceptibility to phthalate exposure . This analytical standard is provided to support vital research in environmental health, toxicology, and epidemiology. It is intended for use in method development, quality control, and as a reference standard for the precise quantification of DEHP exposure in population studies . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₂H₃₀O₈

Molecular Weight

422.47

Origin of Product

United States

Biotransformation Pathways and Metabolic Fate of 5 Carboxyhexyl Phthalate Precursors

Primary Metabolism of Parent Phthalates Yielding Monoesters

The initial and obligatory step in the metabolism of most phthalate (B1215562) diesters is the hydrolysis of one of the two ester linkages. This reaction cleaves the diester into a monoester metabolite and the corresponding alcohol. This primary metabolic transformation is a critical prerequisite for subsequent oxidative reactions.

In mammalian systems, the cleavage of phthalate esters is primarily catalyzed by non-specific enzymes such as carboxylesterases and lipases. nih.gov These enzymes are abundant in various tissues, including the intestinal mucosa, liver, and blood plasma. researchgate.net The hydrolysis can begin in the gastrointestinal tract prior to absorption, facilitated by intestinal esterases. researchgate.net For orally ingested phthalates, a significant portion of the parent diester is converted to its monoester form in the gut before entering systemic circulation. who.int This initial hydrolysis is essential because the resulting monoester is the primary substrate for further metabolic changes. nih.gov The efficiency of this ester cleavage can vary depending on the specific phthalate and the animal species. canada.ca

Di(2-ethylhexyl) phthalate (DEHP), one of the most well-studied phthalates, is rapidly metabolized to its primary monoester, Mono-(2-ethylhexyl) Phthalate (MEHP), and the alcohol 2-ethylhexanol. sci-hub.se This hydrolysis is a crucial first step in the metabolic pathway of DEHP. tandfonline.com In vitro studies have demonstrated that various tissues, including the liver, kidney, and lung, can hydrolyze DEHP to MEHP. tandfonline.com Following oral exposure, this conversion is largely carried out by intestinal lipases and esterases before absorption. researchgate.net Once formed, MEHP is absorbed into the bloodstream and distributed throughout the body, where it can undergo further metabolism. tandfonline.com

Similar to DEHP, Di(2-propylheptyl) phthalate (DPHP) is first metabolized by the cleavage of an ester bond to form its monoester, Mono-2-propylheptyl Phthalate (MPHP). cpsc.govnih.gov This initial hydrolysis is a key step in the biotransformation of DPHP. cpsc.govresearchgate.net Studies in rats have shown that after oral administration, DPHP is converted to MPHP, which then becomes the substrate for subsequent oxidative metabolism. cpsc.govjfda-online.com The kinetics of this hydrolysis can become saturated at high doses of DPHP. europa.eu

The metabolic principle of initial hydrolysis to a monoester is consistent for other long-chain phthalates as well. For instance, diheptyl phthalate and di-(5-methylhexyl) phthalate (DMHP) are metabolized to their corresponding monoesters, mono-5-methylhexyl phthalate (MMHP). nih.gov Similarly, di-n-octyl phthalate (DnOP) is rapidly hydrolyzed to its monoester, mono-n-octyl phthalate (MnOP), by liver microsomes. The metabolism of these longer-chain phthalates follows the general pathway of ester cleavage as the primary step before secondary oxidative metabolism.

Secondary Metabolism: Oxidation and Carboxylation to 5-Carboxyhexyl Phthalate

Following the formation of the monoester, the next phase of metabolism involves the oxidation of the remaining alkyl side chain. This secondary metabolism is particularly prominent for phthalates with longer alkyl chains (five or more carbons) and leads to the formation of more polar and readily excretable metabolites, including carboxylated forms like this compound. nih.gov

The oxidation of the aliphatic side chain of phthalate monoesters occurs primarily through two main pathways: ω-oxidation (at the terminal carbon atom) and ω-1-oxidation (at the penultimate or second-to-last carbon atom). nih.govresearchgate.net These reactions are catalyzed by cytochrome P450 enzymes. researchgate.net

The ω-oxidation pathway results in the formation of a terminal alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid. The ω-1-oxidation pathway introduces a hydroxyl group at the penultimate carbon, which can then be oxidized to a ketone. nih.gov

For long-chain phthalate monoesters, these oxidative pathways are extensive. For example, the metabolism of diheptyl phthalate and di-(5-methylhexyl) phthalate (DMHP) in rats leads to the formation of several oxidized monoesters. Among the major urinary metabolites identified from DMHP administration is This compound . nih.gov This indicates that the heptyl or methylhexyl side chain of the monoester undergoes oxidation to form a carboxylic acid at the fifth carbon position of the hexyl chain. Another major metabolite identified from the metabolism of diheptyl phthalate is 3-carboxypropyl phthalate. nih.gov Similarly, the metabolism of DPHP results in the formation of mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP), a carboxylated metabolite formed through the oxidation of the propylheptyl side chain. europa.euuzh.ch

Role of Cytochrome P450 Enzymes in Oxidative Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism and detoxification of foreign compounds, including phthalates. mdpi.com These enzymes are responsible for the oxidative metabolism of a vast number of pharmaceuticals and environmental chemicals. nih.govresearchgate.net In the context of phthalate biotransformation, CYP enzymes catalyze reactions such as hydroxylation and oxidation of the alkyl side chains of phthalate monoesters. e-apem.orgmdpi.comnih.gov This process is a critical step that increases the water solubility of the metabolites, preparing them for excretion. nih.gov

The activity of CYP enzymes, particularly CYP3A4, can be induced by xenobiotics, including the phthalate Di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite Mono(2-ethylhexyl) phthalate (MEHP). nih.gov This induction suggests a complex interaction where phthalates not only are substrates for CYP enzymes but can also influence their expression and activity. nih.gov Studies have shown that the metabolism of phthalates can involve various CYP isoforms, and the specific pathway can differ between species. mdpi.comjst.go.jp For instance, in fungi, CYP-dependent monohydroxylation is a key initial step in the breakdown of Di-n-butyl phthalate (DBP). nih.gov

Formation of Mono(2-ethyl-5-carboxyhexyl) phthalate (MECPP) from MEHP

The precursor to the widely studied metabolite Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), is Di(2-ethylhexyl) phthalate (DEHP). nih.govsemanticscholar.org The metabolic pathway begins with the hydrolysis of DEHP into its primary monoester, Mono(2-ethylhexyl) phthalate (MEHP). e-apem.orgnih.gov While a small fraction of MEHP is excreted, it is primarily subject to further oxidation. researchgate.net

This secondary metabolism involves a series of oxidation steps on the ethylhexyl side chain of MEHP. The process typically proceeds through the formation of hydroxylated and oxo-intermediates. Specifically, MEHP is oxidized to form Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.govnih.gov Subsequently, MEOHP is further oxidized to yield the stable, carboxylated end-product, MECPP. nih.gov Urinary levels of these oxidized metabolites, such as MEHHP and MEOHP, are often found to be about 10 times higher than those of the primary metabolite MEHP, indicating that oxidative metabolism is the main pathway for DEHP elimination in humans. nih.govnih.gov

PrecursorPrimary MetaboliteOxidative IntermediatesFinal Oxidized Metabolite
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

Formation of Mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP) from MPHP

The metabolite Mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP) is a product of the biotransformation of Di(2-propylheptyl) phthalate (DPHP). cpsc.govuzh.ch The metabolic cascade starts with the hydrolysis of the parent diester DPHP to its corresponding monoester, Mono-(2-propylheptyl) phthalate (MPHP). cpsc.govnih.gov

Following its formation, MPHP undergoes further oxidative metabolism via ω- and ω-1 oxidation. uzh.ch This leads to the creation of several oxidized metabolites, including Mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) and Mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP). cpsc.govuzh.chnih.gov The pathway culminates in the formation of cx-MPHxP. cpsc.govnih.gov In human volunteer studies, cx-MPHxP was found to be a minor metabolite compared to OH-MPHP and oxo-MPHP, accounting for only about 0.5-3% of the administered DPHP dose excreted in urine within 48 hours. uzh.cheuropa.eu

PrecursorPrimary MetaboliteOxidative IntermediatesFinal Oxidized Metabolite
Di(2-propylheptyl) phthalate (DPHP)Mono-(2-propylheptyl) phthalate (MPHP)Mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), Mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP)Mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP)

Identification of this compound as a Metabolite of Diheptyl Phthalate (DIHepP)

Research has identified this compound as a significant urinary metabolite of Diheptyl Phthalate (DIHepP). canada.cacanada.ca A study in male rats using di(5-methylhexyl) phthalate (DMHP), a specific isomer of diheptyl phthalate, demonstrated that after oral administration, the compound was well-absorbed and extensively metabolized. nih.gov Researchers isolated four major metabolites from the urine, one of which was identified through spectral analysis as this compound. canada.canih.gov This finding establishes a direct metabolic link between the parent compound DIHepP and the formation of this compound. canada.cacanada.canih.gov

Conjugation and Excretion Mechanisms

The final phase of phthalate metabolism involves the conjugation of the monoesters and their oxidized metabolites, which prepares them for efficient removal from the body. nih.govmdpi.com These conjugated products are then eliminated primarily through urine and, to a lesser extent, feces via biliary excretion. cdc.gov

Glucuronidation of Monoesters and Oxidized Metabolites

Glucuronidation is a major Phase II biotransformation pathway for phthalate metabolites. nih.gov In this process, both the primary monoesters and their secondary oxidized metabolites react with glucuronic acid. nih.govnih.gov This conjugation significantly increases the water solubility of the metabolites, which facilitates their urinary excretion and reduces their potential biological activity. researchgate.netnih.gov

The extent of glucuronidation can vary depending on the specific phthalate metabolite. For more lipophilic monoesters like mono-n-butyl phthalate (mBP) and MEHP, the glucuronide conjugate is the predominant form found in urine. nih.gov Conversely, for more hydrophilic monoesters such as mono-ethyl phthalate (mEP), a larger proportion may be excreted in its free, unconjugated form. nih.gov Studies have confirmed that the glucuronide-bound conjugates of the oxidized DEHP metabolites, MEOHP and MEHHP, are the main forms present in both urine and serum. nih.govnih.gov This enzymatic process is crucial for the detoxification and rapid elimination of phthalates from the body. researchgate.net However, the capacity for glucuronidation can be less developed in certain life stages; for example, rat fetuses and human newborns have immature glucuronidation pathways, which can lead to slower excretion. researchgate.netcanada.ca

Biliary Excretion Pathways

In addition to urinary excretion, biliary excretion plays a role in the elimination of phthalate metabolites. cdc.govtandfonline.com This pathway involves the secretion of metabolites from the liver into the bile, which is then released into the intestine. nih.gov Animal studies have shown that biliary excretion can account for a significant portion of the elimination of some phthalates. nih.govtandfonline.com For example, after intravenous administration of butylbenzyl phthalate (BBP) in rats, 53-58% of the dose was excreted in the bile within four hours, primarily as glucuronide conjugates of its monoesters. nih.gov

The extent of biliary excretion can be influenced by the route of exposure, with intravenous exposure generally leading to higher biliary elimination than oral exposure. tandfonline.com Once in the intestine, some metabolites may be reabsorbed back into circulation, a process known as enterohepatic recycling, before ultimately being eliminated in the urine. tandfonline.comnih.gov For other phthalates, metabolites excreted in the bile are ultimately eliminated in the feces. nih.govcdc.gov

Urinary Excretion Kinetics and Profiles

The urinary excretion of DEHP metabolites is the primary route of elimination for absorbed DEHP. canada.ca Following oral exposure in humans, a significant portion of the administered DEHP dose is excreted in the urine as various metabolites within 24 to 48 hours. nih.gov

Studies on human volunteers who ingested deuterium-labeled DEHP revealed detailed excretion profiles. Within the first 24 hours, approximately 67% of the DEHP dose was excreted in the urine. nih.gov The major metabolites found were mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP). nih.gov Over time, the profile of excreted metabolites changes. In the initial 12 hours post-dose, 5OH-MEHP is the predominant metabolite. nih.gov After 12 hours, 5cx-MEPP becomes the major metabolite, and after 24 hours, mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) is more prominent, reflecting the different formation and elimination rates of each metabolite. nih.gov The elimination half-lives for 5cx-MEPP and 2cx-MMHP are estimated to be between 15 and 24 hours. nih.gov

The excretion of metabolites can also occur in conjugated forms, primarily as glucuronides, although the extent of glucuronidation varies among metabolites and species. jst.go.jpcdc.gov In humans, secondary metabolites are often excreted as glucuronide conjugates. researchgate.net

Table 1: Urinary Excretion of DEHP Metabolites in a Human Volunteer After a Single Oral Dose

Source: Adapted from Koch et al., 2005. nih.gov

Comparative Metabolic Profiles Across Species (Non-Human Animal Models)

Significant species differences exist in the metabolic pathways and excretion profiles of DEHP. cdc.govnih.gov These differences are crucial for extrapolating toxicological data from animal models to humans.

In rats , DEHP is extensively metabolized, with a large proportion of the dose being excreted in the urine as oxidized metabolites. jst.go.jpnih.gov Unlike humans and marmosets, rats excrete these oxidized metabolites primarily in their unconjugated (free) forms. jst.go.jpnih.gov The major metabolite components in rat fetal tissue have been identified as free forms of MEHP, OH-MEHP, and oxo-MEHP. jst.go.jp

Marmosets , a non-human primate model, show a metabolic profile that is in some ways more similar to humans than that of rodents. jst.go.jpnih.gov In marmosets, MEHP and its oxidized metabolites are also detected in the urine; however, they are mostly glucuronidated. jst.go.jpnih.gov The plasma radioactivity after DEHP administration is considerably lower in marmosets compared to rats. jst.go.jp While free MEHP is a major component in marmoset plasma and fetal tissue, the further oxidized metabolites are not as prominent as in rats. jst.go.jp

Mice also metabolize DEHP, and studies have confirmed the presence of MEHP and its further oxidized products, MEHHP (mono(2-ethyl-5-hydroxyhexyl) phthalate) and MEOHP (mono(2-ethyl-5-oxohexyl) phthalate), in urine. plos.org However, the degradation pattern in mice differs from that in humans, with similar levels of the primary metabolite MEHP compared to the secondary oxidized metabolites. plos.org

Studies in rainbow trout have shown that liver homogenates can metabolize DEHP to MEHP and other more polar metabolites, indicating that both hydrolysis and oxidative metabolism occur in this species as well. nih.gov

These species-specific variations in metabolism, including the extent of oxidation and glucuronidation, can lead to different toxicokinetic profiles and potentially different biological effects. nih.gov

Table 2: Comparative Metabolism of DEHP in Different Animal Models

Source: Compiled from multiple sources. jst.go.jpnih.govplos.orgnih.gov

In Vitro Metabolic Studies and Enzyme Kinetics

In vitro studies using subcellular fractions from human and animal tissues, as well as recombinant enzymes, have been instrumental in elucidating the specific enzymes involved in DEHP metabolism.

The initial hydrolysis of DEHP to MEHP is catalyzed by esterases found in various tissues, including the liver and intestine. tandfonline.comnih.gov In vitro studies have shown that DEHP is rapidly hydrolyzed to MEHP in microsomal and cytosolic fractions of several human organs. nih.gov

The subsequent oxidation of MEHP is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies with human and rat liver microsomes have identified specific CYP isoforms responsible for these reactions. Human CYP2C9 and CYP2C19, along with rat CYP2C6, are the major isoforms that produce 5-OH MEHP and 5-Oxo MEHP. nih.gov Notably, the formation of 5-carboxy MEPP (mono(2-ethyl-5-carboxypentyl) phthalate) from MEHP has been shown to be catalyzed specifically by human CYP2C91 and CYP2C92. nih.gov

Enzyme kinetic studies have provided insights into the efficiency of these metabolic conversions. For instance, the intrinsic clearance (CLint) for the production of mono(2-ethyl-5-hydroxyhexyl) phthalate and mono(2-ethyl-5-oxohexyl) phthalate by human CYP2C9*1 was found to be significantly greater than that by rat CYP2C6. researchgate.net This highlights a quantitative species difference in metabolic capacity at the enzyme level.

Furthermore, the dealkylation of MEHP to form phthalic acid is primarily carried out by human CYP3A4 and rat CYP3A2. nih.gov These in vitro findings underscore the complex interplay of different enzymes in the biotransformation of DEHP precursors and demonstrate clear species and even isoform-specific differences in metabolic pathways. nih.govresearchgate.net

Table 3: Key Enzymes Involved in the Metabolism of DEHP and its Primary Metabolite, MEHP

Source: Adapted from Lee et al., 2011. nih.gov

Advanced Analytical Methodologies for 5 Carboxyhexyl Phthalate Quantification

Sample Preparation Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of 5-Carboxyhexyl Phthalate (B1215562). The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., urine, serum, water) and the subsequent analytical method.

Enzymatic Deconjugation of Glucuronidated Analytes

In biological systems, particularly in humans, phthalate metabolites like 5-Carboxyhexyl Phthalate are often conjugated with glucuronic acid to form more water-soluble compounds, facilitating their excretion in urine. This glucuronidation occurs via the UDP-glucuronosyltransferase (UGT) family of enzymes. To analyze the total concentration of the metabolite, a deconjugation step is necessary to cleave the glucuronide moiety and release the free form of the analyte. nih.gov

This is almost universally achieved through enzymatic hydrolysis using β-glucuronidase. nih.govcdc.gov The enzyme, commonly sourced from Escherichia coli (E. coli) or Helix pomatia, specifically catalyzes the hydrolysis of β-D-glucuronosides. nih.gov The efficiency of this enzymatic reaction is highly dependent on several factors, including the enzyme source, enzyme concentration, pH, temperature, and incubation time. nih.govkurabiotech.comimcstips.com For instance, β-glucuronidase from E. coli typically has an optimal pH range of 6.0-7.0, while enzymes from other sources like abalone may function better at a more acidic pH of 4.5. imcstips.com

A typical procedure involves incubating the urine sample with a buffered β-glucuronidase solution for a period ranging from 90 minutes to several hours at a controlled temperature, commonly 37°C or 55°C. nih.gov The CDC's laboratory procedure manual for phthalate metabolites specifies using a β-glucuronidase solution from E. coli in an ammonium acetate buffer at pH 6.5. cdc.gov The successful and complete hydrolysis of the glucuronide conjugate is essential for an accurate assessment of total exposure. nih.gov

Table 1: Typical Conditions for Enzymatic Deconjugation of Phthalate Metabolites
ParameterConditionSource
Enzyme Sourceβ-glucuronidase from E. coli K12 cdc.gov
Buffer1 M Ammonium Acetate cdc.gov
pH6.5 cdc.gov
Incubation Temperature37°C - 55°C nih.gov
Incubation Time≥ 90 minutes

Solid Phase Extraction (SPE) Procedures

Following enzymatic hydrolysis, Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of this compound from complex matrices. mdpi.com SPE offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. mdpi.com The process involves passing the liquid sample through a sorbent-packed cartridge, where the analyte of interest is retained while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

The choice of sorbent is critical and is based on the physicochemical properties of the analyte. For polar phthalate metabolites like this compound, reversed-phase (RP) sorbents are the most common choice. mdpi.com These sorbents, such as C18 (octadecyl-bonded silica) or polymeric materials like Oasis HLB (Hydrophilic-Lipophilic Balanced), retain analytes from aqueous solutions based on hydrophobic interactions.

The typical SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer, to activate the stationary phase and ensure reproducible retention.

Loading: The pre-treated sample (e.g., hydrolyzed urine) is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove salts and other polar interferences that were not retained.

Elution: A strong, organic solvent (e.g., methanol, acetonitrile) is used to disrupt the analyte-sorbent interaction and elute the purified this compound.

Studies have demonstrated high recovery rates for phthalate metabolites using SPE. For example, methods developed for various phthalates in water and milk have achieved recoveries in the range of 80% to over 100%. nih.govmdpi.com The CDC employs on-line SPE in its high-throughput method for urinary phthalate metabolites, highlighting the technique's robustness and suitability for large-scale studies. cdc.gov

Table 2: Comparison of SPE Sorbents and Reported Recoveries for Phthalates
SPE SorbentMatrixAnalyte ClassRecovery Range (%)Source
C18WaterPhthalate Esters71.3 - 107.0 semanticscholar.org
Polystyrene (PS) NanofibersUrinePhthalate Esters80.4 - 111.7 nih.gov
Polystyrene/Pyridine NanofibersMilkPhthalate Esters89.6 - 118.0 nih.gov
Resin-based COFsBeveragesPhthalate Esters97.9 - 100.2 mdpi.com

Liquid-Liquid Extraction and Solvent Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For this compound, after acidification of the aqueous sample (e.g., hydrolyzed urine) to neutralize the carboxyl group and reduce its polarity, an organic solvent like hexane or dichloromethane is used to extract the analyte. researchgate.netresearchgate.net

The efficiency of LLE is determined by the partition coefficient of the analyte and can be influenced by factors such as pH, solvent choice, and the solvent-to-sample volume ratio. libretexts.org While effective, traditional LLE can be time-consuming and requires large volumes of potentially hazardous organic solvents.

To address these limitations, miniaturized and more efficient solvent extraction methodologies have been developed. Dispersive Liquid-Liquid Microextraction (DLLME) is a notable example. nih.govnih.gov In DLLME, a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid mass transfer of the analyte into the extraction solvent. nih.gov Subsequent centrifugation separates the phases, and a small volume of the analyte-rich organic phase is collected for analysis. DLLME methods have shown high enrichment factors and excellent recoveries (68-89%) for various phthalates in water samples. nih.gov

Chromatographic Separation Techniques for Phthalate Metabolites

Chromatography is the cornerstone of instrumental analysis for this compound, providing the necessary separation from other phthalate metabolites and endogenous matrix components before detection. Both gas and liquid chromatography are employed, each with specific advantages and requirements.

Gas Chromatography (GC) and Capillary Gas Chromatography (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar, non-volatile analytes like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This is commonly achieved by methylation, which converts the carboxylic acid group into a methyl ester. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column's inner wall. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) are commonly used for phthalate analysis. gcms.cz

The GC oven temperature is programmed to ramp up over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides both quantification and structural confirmation. Recent advancements have explored methods to analyze underivatized phthalate metabolites by carefully optimizing injector conditions to minimize thermal degradation, though this approach is less common for carboxylated metabolites. nih.gov

Table 3: Representative GC-MS Instrumental Conditions for Phthalate Analysis
ParameterConditionSource
InstrumentAgilent 6890 N GC / 5973 MS researchgate.net
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) gcms.cz
Carrier GasHelium, 1.0-1.2 mL/min gcms.cz
Injector Temperature250°C - 290°C researchgate.netagilent.com
Oven ProgramInitial 70°C, ramp to 300°C researchgate.net
DetectorMass Spectrometer (MS) thermofisher.com
Ionization ModeElectron Ionization (EI) thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (MS/MS), has become the preferred method for quantifying polar phthalate metabolites like this compound in biological samples. cdc.gov This approach avoids the need for derivatization, simplifying sample preparation and preventing potential artifacts.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with small particles (the stationary phase). Reversed-phase columns, such as C18, are standard for this application. mdpi.comoup.com Separation is achieved based on the analyte's polarity and hydrophobic interactions with the stationary phase. A gradient elution is typically used, where the composition of the mobile phase (e.g., a mixture of water with 0.1% acetic acid and methanol or acetonitrile) is changed over time to effectively elute compounds with a wide range of polarities. cdc.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm). nih.gov This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov The CDC's reference method for a comprehensive panel of urinary phthalate metabolites employs on-line SPE coupled with HPLC-MS/MS, demonstrating the power and efficiency of this combination. cdc.gov The use of isotope-dilution tandem mass spectrometry, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, ensures the highest degree of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. cdc.gov

Table 4: Representative UHPLC-MS/MS Instrumental Conditions for Phthalate Metabolite Analysis
ParameterConditionSource
InstrumentHPLC-ESI-MS/MS cdc.gov
Analytical ColumnReversed Phase C18 nih.gov
Mobile Phase A0.1% Acetic Acid in Water cdc.gov
Mobile Phase BAcetonitrile or Methanol cdc.govnih.gov
Flow Rate~200-400 µL/min nih.gov
DetectorTandem Mass Spectrometer (MS/MS) cdc.gov
Ionization ModeElectrospray Ionization (ESI), typically negative mode cdc.gov

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) stands as the cornerstone for the detection and quantification of this compound and other phthalate metabolites. Its high sensitivity and specificity allow for the reliable measurement of these compounds at trace levels in biological samples such as urine. The coupling of MS with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC) further enhances its analytical power.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of phthalates and their metabolites. oregonstate.edugcms.cz In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which significantly reduces background noise and matrix interferences. nih.gov The choice of stationary phase in the GC column is critical for achieving optimal separation of phthalate isomers and other related compounds. gcms.cz While GC-MS offers excellent chromatographic resolution, challenges such as co-elution of structurally similar compounds and background contamination from the ubiquitous presence of phthalates in laboratory environments need to be carefully managed. oregonstate.edu Derivatization steps are sometimes required to improve the volatility and thermal stability of the analytes for GC analysis. uq.edu.au

Table 1: Comparison of GC Stationary Phases for Phthalate Analysis

Stationary Phase Key Features Performance Highlights Reference
Rtx-440 Unique formulation Excellent resolution of complex phthalate mixtures gcms.cz
Rxi-XLB Low-bleed characteristics Also provides superior resolution for phthalate analysis gcms.cz
Rxi-5ms General-purpose phase Good performance for a broad range of analytes gcms.cz
Rtx-50 Mid-polarity phase Suitable for separating moderately polar compounds gcms.cz
Rxi-35Sil MS Mid-polarity phase Optimized for mass spectrometry applications gcms.cz

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has become the method of choice for the analysis of phthalate metabolites, including this compound, in biological fluids. uq.edu.au This technique offers several advantages over GC-MS, including minimal sample preparation, no need for derivatization, and suitability for analyzing polar and thermally labile compounds. In LC-ESI-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase.

The use of tandem mass spectrometry (MS/MS) with LC significantly enhances the selectivity and sensitivity of the analysis. nih.govnih.gov Methods often employ online solid-phase extraction (SPE) to pre-concentrate the analytes and remove matrix components, leading to improved detection limits. uq.edu.au Both positive and negative ion modes can be utilized in ESI, depending on the specific metabolites being targeted. nih.gov The development of rapid separation methods using core-shell columns has further improved the throughput of LC-MS/MS analysis.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Phthalate Metabolites

Parameter Result Reference
Limit of Quantification (LOQ) 0.3 ng/mL for several metabolites nih.govnih.govresearchgate.net
Precision Within 15% nih.govnih.govresearchgate.net
Accuracy Within 15% nih.govnih.govresearchgate.net
Run Time As low as 10 minutes nih.govsciex.com

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. nih.gov This capability is particularly valuable for the characterization and identification of novel phthalate metabolites. nih.gov HR-MS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can achieve mass resolutions exceeding 10,000, enabling the differentiation of ions with very similar mass-to-charge ratios. nih.gov

The combination of HR-MS with liquid chromatography (LC-HR-MS) is a powerful tool for both targeted and untargeted analysis of phthalate metabolites. In targeted analysis, the high mass accuracy of HR-MS improves the confidence in compound identification. In untargeted analysis, HR-MS can detect a wide range of metabolites in a sample, and the accurate mass data can be used to propose elemental formulas for previously unidentified compounds. uva.es The fragmentation patterns obtained from MS/MS experiments on HR-MS instruments provide further structural information for metabolite characterization. thermofisher.com

Untargeted metabolomics aims to comprehensively measure all small molecules (metabolites) in a biological sample to identify changes associated with a particular exposure or disease state. semanticscholar.orgnih.gov This approach has been successfully applied to discover new biomarkers of phthalate exposure, including novel metabolites of parent phthalates. semanticscholar.org By comparing the metabolic profiles of individuals with high and low phthalate exposure, researchers can identify metabolites that are significantly associated with the exposure. nih.govmdpi.com

These studies often utilize LC-HR-MS to generate complex datasets that are then analyzed using advanced bioinformatics and statistical tools. nih.gov Untargeted metabolomics can provide valuable insights into the metabolic pathways that are perturbed by phthalate exposure, helping to elucidate the mechanisms of toxicity. nih.govresearchgate.net The identified exposure markers can then be used to develop more accurate and comprehensive methods for assessing human exposure to phthalates. semanticscholar.org

Multiple reaction monitoring (MRM) is a highly sensitive and selective MS/MS technique used for the quantification of target analytes. nih.govsciex.com In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte of interest. sciex.com This targeted approach provides excellent sensitivity and minimizes interferences from the sample matrix, making it ideal for quantitative analysis of known phthalate metabolites like this compound in complex biological samples. nih.gov

Precursor ion scanning is another valuable MS/MS technique used for the screening of compounds that share a common structural feature. mdpi.com For phthalates, a common fragment ion at a mass-to-charge ratio (m/z) of 149 is often observed in the mass spectra of many phthalate esters. mdpi.com By setting the mass spectrometer to scan for all precursor ions that produce this specific fragment ion, it is possible to screen a sample for the presence of a wide range of phthalates. mdpi.comresearchgate.net This approach is particularly useful for identifying unexpected or unknown phthalates in a sample. mdpi.com

Quality Control and Quality Assurance in Analytical Research

Key components of a comprehensive QA/QC program in this context include:

Method Validation : This involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.

Use of Internal Standards : The use of isotopically labeled internal standards is crucial for correcting for variations in sample preparation, instrument response, and matrix effects. nih.gov

Analysis of Quality Control Samples : This includes the regular analysis of calibration standards, blanks, and spiked samples to monitor the performance of the analytical method. pccarx.com

Participation in Inter-laboratory Comparison Studies : These studies help to assess the accuracy and comparability of results among different laboratories.

Proper Documentation : Meticulous record-keeping of all experimental procedures, data, and results is essential for traceability and data integrity. longdom.org

By implementing rigorous QA/QC procedures, researchers can have a high degree of confidence in the quality of their data, which is critical for making accurate assessments of human exposure to phthalates and for informing public health decisions. longdom.orgpccarx.com

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, defining its sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

Several approaches are used to determine these limits. A common method involves analyzing a series of blank samples to determine the standard deviation of the background noise. The LOD is then typically defined as three times the standard deviation of the blank signal, and the LOQ is set at ten times the standard deviation. Another widely accepted approach is based on the parameters of the calibration curve, where the LOD and LOQ are calculated from the standard deviation of the y-intercepts of the regression line and its slope.

For the analysis of this compound and other DPHP metabolites in human urine, highly sensitive instrumentation is required. Methods combining chromatography with mass spectrometry, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), are commonly employed. Studies validating these methods report low detection and quantification limits, enabling the measurement of background exposure levels in the general population. The specific limits achieved can vary depending on the instrumentation, sample preparation, and matrix.

Analytical MethodAnalyteLimit of Detection (LOD) Range (µg/L)Limit of Quantification (LOQ) Range (µg/L)
GC-HRMScx-MPHP-0.05 - 0.1
HPLC-MS/MScx-MPHP-0.1 - 0.2
*cx-MPHP (mono-2-(propyl-6-carboxy-hexyl)-phthalate) is a major DPHP metabolite and a specific compound within the this compound class.

Linearity of Calibration Curves and Working Range Validation

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve, which plots the instrument's response against a series of standards of known concentrations.

For quantitative analysis, a linear relationship is highly desirable as it simplifies the calculation of unknown concentrations. The relationship is typically evaluated using a least-squares regression analysis, and the quality of the fit is expressed by the correlation coefficient (r) or the coefficient of determination (r²). An r² value close to 1.00 (commonly >0.99) indicates a strong linear relationship.

The working range is the interval between the upper and lower concentrations of the analyte (including the LOQ) for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Regulatory guidelines often recommend using a minimum of five to six non-zero concentration levels to construct the calibration curve. Validation of the working range ensures that the method is reliable for quantifying samples that fall within this concentration span. For phthalate metabolite analysis, linear ranges are established to cover expected concentrations in human samples, from low background levels to higher exposure scenarios.

Analyte ClassTypical Working Range (µg/L)Typical Coefficient of Determination (r²)
Secondary Phthalate Metabolites (e.g., cx-MPHP)0.1 - 100> 0.99

Application of Isotopically-Labeled Internal Standards for Precision

Achieving high precision in the quantification of trace-level compounds like this compound in complex biological samples is a significant challenge. Variations during sample preparation (e.g., extraction, derivatization) and instrumental analysis (e.g., injection volume, ion source fluctuations) can introduce errors. To correct for these potential inconsistencies, stable isotope-labeled internal standards (SIL-IS) are widely employed.

A SIL-IS is a version of the target analyte where one or more atoms (such as Carbon, Hydrogen, or Nitrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H or D, ¹⁵N). Because the SIL-IS has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample processing and similar variations in instrument response, including matrix effects where other components in the sample suppress or enhance the analyte's signal.

In practice, a known amount of the SIL-IS is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. The final quantitative result is based on the ratio of the response of the native analyte to the response of the SIL-IS. This ratiometric measurement significantly improves the method's precision, accuracy, and robustness. For phthalate analysis, ¹³C-labeled standards are often preferred over deuterium (²H)-labeled standards as they are less likely to exhibit chromatographic separation from the native compound (isotope effect) and provide a more reliable correction.

Interlaboratory Comparison and External Quality Assurance Schemes

While individual laboratory validation ensures a method is performing correctly, it does not guarantee that results are comparable with those from other laboratories. To ensure data harmonization and reliability across different studies and locations, laboratories participate in interlaboratory comparison investigations (ICI) and external quality assurance schemes (EQUAS).

These programs, often called proficiency tests, involve a coordinating body sending identical, blind samples to multiple participating laboratories. Each laboratory analyzes the samples using their own methods and reports the results back to the organizer. The organizer then assesses the performance of each laboratory against the consensus value from all participants or against a reference value determined by expert laboratories.

The European Human Biomonitoring Initiative (HBM4EU) has been instrumental in organizing such quality assurance programs for a range of environmental chemicals, including metabolites of DPHP. These schemes help to:

Assess the proficiency and comparability of analytical methods across different laboratories.

Identify and resolve analytical discrepancies.

Participation in these programs is crucial for laboratories generating data on this compound, as it provides an objective assessment of their analytical performance and contributes to a network of competent laboratories capable of producing comparable and accurate data for public health research and policy-making.

Research Gaps and Future Directions in 5 Carboxyhexyl Phthalate Studies

Elucidation of Unidentified and Emerging Sources of Parent Phthalate (B1215562) Exposure

While many sources of DEHP exposure are well-documented, there is a continuing need to identify and characterize previously unknown or emerging sources that contribute to the body burden of its metabolites, including 5-Carboxyhexyl Phthalate.

Historically, DEHP has been widely used in polyvinyl chloride (PVC) plastics, leading to its presence in a vast array of consumer products such as vinyl upholstery, shower curtains, and food packaging. Consequently, the primary routes of human exposure are ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact with DEHP-containing products. Food is considered a major source, with DEHP leaching from food processing equipment and packaging materials. Indoor environments also represent a significant exposure reservoir due to the off-gassing of DEHP from building materials like vinyl flooring and wallpaper.

However, research suggests that known sources may not fully account for observed exposure levels, pointing to the existence of unidentified pathways. Emerging sources may include novel applications of DEHP or previously overlooked exposure routes. For instance, the use of plastics in agriculture, such as in greenhouse films, could contribute to the contamination of fresh produce. Additionally, the composition and contribution of DEHP in recycled materials and their subsequent use in new consumer products warrant further investigation. A deeper understanding of these unidentified and emerging sources is critical for developing effective strategies to mitigate exposure to the parent compound, DEHP.

Development of Novel and High-Throughput Analytical Methodologies for Comprehensive Metabolite Profiling

Advancements in analytical chemistry are paramount for a more accurate and comprehensive assessment of human exposure to DEHP through the measurement of its metabolites. Current methods, while effective, can be enhanced to provide greater sensitivity, specificity, and efficiency.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the quantification of phthalate metabolites in biological matrices such as urine. This method offers high sensitivity and selectivity, allowing for the detection of metabolites at low concentrations. Online solid-phase extraction (SPE) coupled with HPLC-MS/MS has been developed to enable high-throughput analysis, reducing sample preparation time and potential for contamination.

Future research should focus on developing even more rapid and cost-effective analytical methods. This could involve the exploration of novel stationary phases for chromatographic separation or the implementation of advanced mass spectrometry techniques with higher resolution and sensitivity. Furthermore, developing methods for comprehensive metabolite profiling that can simultaneously measure a wide range of DEHP metabolites, including this compound and other secondary metabolites, will provide a more complete picture of DEHP exposure and metabolism. High-throughput methodologies are particularly important for large-scale biomonitoring studies, enabling the efficient analysis of thousands of samples.

Advanced Biomonitoring Strategies for Specific Subpopulations and Vulnerable Groups

Biomonitoring, the measurement of chemicals or their metabolites in human tissues and fluids, is a cornerstone of exposure assessment. Future research must prioritize advanced biomonitoring strategies tailored to specific subpopulations and vulnerable groups who may experience disproportionately high exposures or be more susceptible to the potential health effects of DEHP.

Vulnerable populations include pregnant women, infants, and children. Children often exhibit higher exposure levels to phthalates than adults due to factors such as increased hand-to-mouth behavior, playing on floors where dust accumulates, and a higher food and water intake per unit of body weight. Studies have consistently shown higher urinary concentrations of DEHP metabolites in children compared to adults. Pregnant women are another critical group, as DEHP can cross the placenta, leading to fetal exposure.

Advanced biomonitoring strategies should go beyond simple measurement of metabolite concentrations and incorporate longitudinal studies to understand exposure patterns over time, particularly during critical developmental windows. Furthermore, these strategies should be integrated with health outcome data to better understand the potential associations between DEHP exposure and adverse health effects in these vulnerable groups. Targeted biomonitoring will provide the necessary data to inform public health policies and interventions aimed at protecting those most at risk.

Long-Term Trend Analysis of Environmental Levels and Corresponding Exposure Markers

Systematic, long-term monitoring of DEHP levels in the environment and the corresponding concentrations of its metabolites in the population is essential for evaluating the effectiveness of regulatory measures and identifying shifts in exposure patterns over time.

Studies analyzing data from the National Health and Nutrition Examination Survey (NHANES) in the United States have shown a decrease in the urinary concentrations of DEHP metabolites between 2001 and 2010. This decline is likely attributable to increased public awareness and regulatory actions, such as the ban on certain phthalates in children's toys. However, these same studies have also revealed an increase in the exposure to DEHP replacement plasticizers.

Future research should continue and expand upon these long-term trend analyses. This includes monitoring DEHP levels in various environmental media such as air, water, soil, and sediment to understand its environmental fate and transport. Concurrently, ongoing biomonitoring of exposure markers like this compound in representative populations will allow for the direct correlation of environmental levels with human exposure. Such integrated trend analysis is crucial for assessing the efficacy of current policies and for the early detection of emerging exposure trends that may require further intervention.

Integration of Metabolic and Exposure Data for Holistic Understanding of Phthalate Biokinetics

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of DEHP is fundamental to accurately assessing internal dose and potential health risks. Integrating data from metabolic studies with exposure assessment data is a key future direction to achieve a holistic view of phthalate biokinetics.

Following exposure, DEHP is rapidly hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to several secondary metabolites, including 5-hydroxy-mono(2-ethylhexyl) phthalate (5-OH-MEHP), 5-oxo-mono(2-ethylhexyl) phthalate (5-oxo-MEHP), and this compound (5-cx-MEPP). These oxidative metabolites are considered more specific biomarkers of DEHP exposure than MEHP.

Future research should focus on developing and refining physiologically based pharmacokinetic (PBPK) models for DEHP and its metabolites. These models can integrate data on external exposure from various sources and routes with internal biomarker data to simulate the dynamic processes of phthalate biokinetics in the human body. By incorporating inter-individual variability in metabolism, these models can help to better predict internal doses in different individuals and subpopulations. A holistic understanding of biokinetics is essential for moving from exposure assessment to risk characterization.

Q & A

Q. What strategies improve the reproducibility of mechanistic studies on this compound’s oxidative stress effects?

  • Standardized protocols for reactive oxygen species (ROS) measurement (e.g., DCFH-DA assays) and antioxidant depletion (e.g., glutathione levels) are critical. Studies should report cell viability data, positive/negative controls, and inter-assay variability metrics. Transgenic models (e.g., Nrf2 knockout mice) help isolate oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.